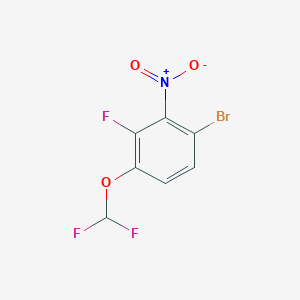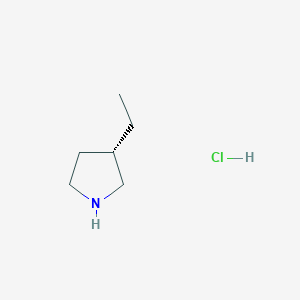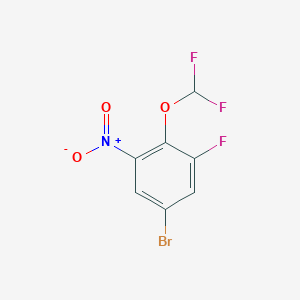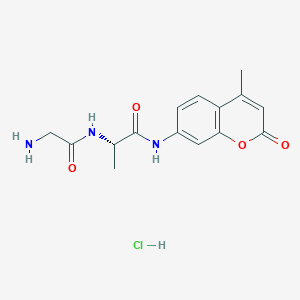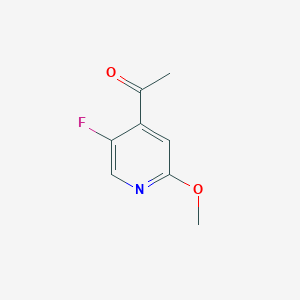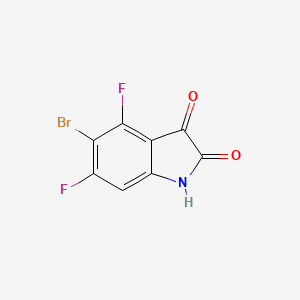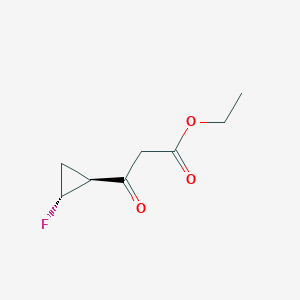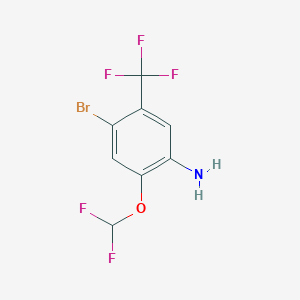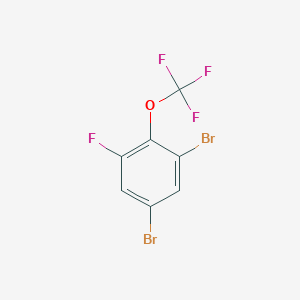
3-Fluoro-5-(methylthio)phenol
Vue d'ensemble
Description
Synthesis Analysis
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are boric acid ester intermediates with benzene rings . In a paper, the title compounds are obtained by a three-step substitution reaction .Molecular Structure Analysis
The molecular structures of the compounds are confirmed by FTIR, 1 H and 13 C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . In addition, the molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .Physical And Chemical Properties Analysis
3-Fluoro-5-(methylthio)phenol is a synthetic compound and is not found in nature. More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- The compound has been involved in studies focusing on the synthesis of fluoromethyl ethers and esters. A specific study synthesized fluoromethyl ethers of various functionalized phenols from the corresponding methylthiomethyl ethers by reacting with IF5-pyridine-HF, demonstrating the compound's role in facilitating fluorination reactions (Kunigami & Hara, 2014).
- Research on the regioselective synthesis of functionalized 3-(methylthio)phenols through [3+3] cyclocondensations of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 1,1-bis(methylthio)-1-en-3-ones highlights the compound's utility in creating synthetic building blocks not easily accessible by other methods (Lubbe, Klassen, Trabhardt, Villinger, & Langer, 2008).
Fluorination Techniques
- Studies have developed methods for the selective synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers of phenols from dithiocarbonates, showcasing the adaptability of similar compounds in fluorination reactions and the synthesis of functionalized ethers (Inoue, Fuse, & Hara, 2015).
Molecular Structure and Spectroscopy
- A study characterized the molecular structure and spectroscopic properties of a related compound, underscoring the importance of such analyses in understanding the compound's behavior in various reactions and its potential applications in material science and chemistry (Albayrak & Frank, 2010).
Mécanisme D'action
Target of Action
3-Fluoro-5-(methylthio)phenol is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the process .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the 3-Fluoro-5-(methylthio)phenol, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 3-Fluoro-5-(methylthio)phenol . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of 3-Fluoro-5-(methylthio)phenol is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction has been widely applied in the synthesis of complex organic compounds .
Action Environment
The action of 3-Fluoro-5-(methylthio)phenol, as part of the Suzuki–Miyaura coupling reaction, is influenced by the reaction conditions. The success of this reaction is due to its tolerance to a variety of functional groups and its ability to proceed under mild conditions .
Safety and Hazards
Orientations Futures
Boric acid compounds are very important organic and chemical products . In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Propriétés
IUPAC Name |
3-fluoro-5-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNRPSUXJQMLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(methylthio)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)


